Stevioside

Catalog No.
S543964
CAS No.
57817-89-7
M.F
C38H60O18
M. Wt
804.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stevioside

CAS Number

57817-89-7

Product Name

Stevioside

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,10R,13S)-13-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18+,19+,20?,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31?,32?,33?,35+,36+,37+,38-/m0/s1

InChI Key

UEDUENGHJMELGK-NWBQOZHJSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Solubility

Freely soluble to slightly soluble in water
1.25 mg/mL

Synonyms

steviol glycoside, stevioside

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Description

The exact mass of the compound Stevioside is 804.38 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Supplementary Records. It belongs to the ontological category of ent-kaurane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antidiabetic Properties

Stevioside is being explored for its potential role in managing diabetes. Studies suggest it may improve blood sugar control by increasing insulin secretion and sensitivity in cells []. Research also indicates stevioside may reduce inflammation and oxidative stress, both of which contribute to diabetic complications [].

Antihypertensive Effects

Stevioside may contribute to lowering blood pressure. Research suggests it relaxes blood vessels and improves blood flow, potentially leading to reduced blood pressure []. Additionally, stevioside might act as a diuretic, increasing urine output and aiding in lowering blood pressure [].

Anticancer Properties

Early research suggests stevioside may possess anti-cancer properties. Studies have observed stevioside's ability to inhibit the growth and proliferation of certain cancer cells []. However, more research is needed to understand the mechanisms and potential applications of stevioside in cancer treatment.

Stevioside is a natural sweetener classified as a steviol glycoside, derived from the leaves of the plant Stevia rebaudiana, which is native to Paraguay and Brazil. It was first isolated in 1931 by French chemists M. Bridel and R. Lavielle. The compound is known for its intense sweetness, estimated to be approximately 50 to 300 times sweeter than sucrose, depending on the concentration and specific conditions of use . Structurally, stevioside consists of a steviol backbone (ent-13-hydroxy-16-en-19-oic acid) with two glucose molecules attached through glycosidic bonds, making it a glycoside .

Stevioside is generally considered safe for human consumption by regulatory bodies like the FDA. Studies have shown low toxicity []. However, some people may experience gastrointestinal side effects like bloating or diarrhea at high intake levels [].

Here are some additional points to consider:

  • Stevioside may interact with certain medications, so consulting a healthcare professional is recommended before consuming it in large quantities, especially if taking medications that affect blood sugar control [].
  • The lingering aftertaste of stevioside can be a drawback for some consumers [].

Stevioside undergoes hydrolysis in the gastrointestinal tract, catalyzed by bacterial enzymes, to yield steviol and glucose. This reaction is significant as it transforms stevioside into its aglycone form, which can then be further metabolized . The metabolic pathway involves phase I oxidation processes mediated by cytochrome P450 enzymes, leading to various hydroxylated metabolites of steviol. Additionally, phase II metabolism results in the formation of glucuronides, which are excreted via urine .

Stevioside exhibits several biological activities beyond its sweetness. Notably, it has been shown to possess hypoglycemic effects, potentially through mechanisms such as stimulating insulin secretion and enhancing glucose utilization in cells . Moreover, stevioside has antioxidant properties and may offer protective effects against oxidative stress in various biological systems . Studies have also indicated potential anti-inflammatory and antimicrobial activities, although more research is needed to fully elucidate these effects.

The biosynthesis of stevioside occurs naturally in Stevia rebaudiana through a complex pathway involving several enzymatic reactions. Initially, steviol is synthesized from isoprene units via the methylerythritol pathway. Subsequently, glycosylation occurs at specific positions on the steviol molecule, primarily catalyzed by UDP-glucosyltransferases. This process leads to the formation of stevioside from steviolmonoside . Recent advancements have also explored synthetic methods for producing stevioside using chemical synthesis techniques, although natural extraction remains prevalent.

Stevioside is widely used as a natural sweetener in food and beverage products due to its high sweetness intensity and low caloric content. It has gained popularity as a sugar substitute for individuals seeking to reduce sugar intake or manage diabetes. Beyond food applications, stevioside is also being explored for potential uses in pharmaceuticals and nutraceuticals due to its beneficial health properties .

Stevioside belongs to a broader class of compounds known as steviol glycosides. Other notable compounds include:

  • Rebaudioside A: Sweeter than stevioside (up to 320 times sweeter than sucrose) with a less bitter aftertaste.
  • Rebaudioside B: Similar structure with slightly different sweetness properties.
  • Dulcoside A: Less sweet than both stevioside and rebaudioside A.
  • Rebaudioside C: Offers a different flavor profile with moderate sweetness.
  • Rebaudioside D: Another derivative with unique sweetness characteristics.
CompoundSweetness (times sweeter than sucrose)Unique Features
Stevioside50 - 300Moderate bitterness; widely used
Rebaudioside AUp to 320Least bitterness; preferred for food applications
Rebaudioside B~100 - 300Similar structure; less studied
Dulcoside A~30Mild sweetness; less common
Rebaudioside C~40 - 60Distinct taste profile

The uniqueness of stevioside lies in its balance of sweetness and bitterness compared to other steviol glycosides, making it suitable for various applications while still providing health benefits associated with lower caloric intake .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to light yellow powder, approximately between 200 and 300 times sweeter than sucrose
Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

804.37796506 g/mol

Monoisotopic Mass

804.37796506 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Melting Point

238 - 239 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0YON5MXJ9P

MeSH Pharmacological Classification

Sweetening Agents

Other CAS

57817-89-7

Wikipedia

Stevioside

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking; Oral care

Dates

Modify: 2023-08-15
1: Bhasker S, Madhav H, Chinnamma M. Molecular evidence of insulinomimetic property exhibited by steviol and stevioside in diabetes induced L6 and 3T3L1 cells. Phytomedicine. 2015 Oct 15;22(11):1037-44. doi: 10.1016/j.phymed.2015.07.007. Epub 2015 Aug 14. PubMed PMID: 26407946.
2: Yu X, Yang J, Li B, Yuan H. High efficiency transformation of stevioside into
a single mono-glycosylated product using a cyclodextrin glucanotransferase from Paenibacillus sp. CGMCC 5316. World J Microbiol Biotechnol. 2015 Dec;31(12):1983-91. doi: 10.1007/s11274-015-1947-6. Epub 2015 Sep 22. PubMed PMID: 26395638.
3: Giongo FC, Mua B, Parolo CC, Carlén A, Maltz M. Effects of lactose-containing
stevioside sweeteners on dental biofilm acidogenicity. Braz Oral Res. 2014;28. pii: S1806-83242014000100237. Epub 2014 Aug 4. PubMed PMID: 25098824.
4: Vasović V, Rasković A, Mikov M, Mikov I, Milijasević B, Vukmirović S, Budakov
Z. Effect of aqueous solution of stevioside on pharmacological properties of some cardioactive drugs. Vojnosanit Pregl. 2014 Jul;71(7):667-72. PubMed PMID: 25109114.
5: Wang T, Song X, Zhang Z, Guo M, Jiang H, Wang W, Cao Y, Zhu L, Zhang N. Stevioside inhibits inflammation and apoptosis by regulating TLR2 and TLR2-related proteins in S. aureus-infected mouse mammary epithelial cells. Int Immunopharmacol. 2014 Sep;22(1):192-9. doi: 10.1016/j.intimp.2014.06.015. Epub 2014 Jun 27. PubMed PMID: 24975657.
6: Ko JA, Nam SH, Park JY, Wee Y, Kim D, Lee WS, Ryu YB, Kim YM. Synthesis and characterization of glucosyl stevioside using Leuconostoc dextransucrase. Food Chem. 2016 Nov 15;211:577-82. doi: 10.1016/j.foodchem.2016.05.046. Epub 2016 May
9. PubMed PMID: 27283670.
7: Wang T, Guo M, Song X, Zhang Z, Jiang H, Wang W, Fu Y, Cao Y, Zhu L, Zhang N.
Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands. Inflammation. 2014 Oct;37(5):1837-46. doi: 10.1007/s10753-014-9915-0. PubMed PMID: 24858724.
8: Karim MZ, Uesugi D, Nakayama N, Hossain MM, Ishihara K, Hamada H. Identification of Stevioside Using Tissue Culture-Derived Stevia (Stevia rebaudiana) Leaves. Biochem Insights. 2016 Dec 18;8(Suppl 2):33-37. doi: 10.4137/BCI.S30378. eCollection 2015. PubMed PMID: 28008268; PubMed Central PMCID: PMC5167053.
9: Timofeeva OA, Nevmerzhitskaya YY, Mikhaylov AL, Schaimullina GKh, Mironov VF.
Stevioside prevents oxidative stress in wheat seedlings. Dokl Biol Sci. 2015 Nov;465(1):293-5. doi: 10.1134/S0012496615060101. Epub 2016 Jan 5. PubMed PMID: 26725239.
10: Wang Z, Wang J, Jiang M, Wei Y, Pang H, Wei H, Huang R, Du L. Selective production of rubusoside from stevioside by using the sophorose activity of β-glucosidase from Streptomyces sp. GXT6. Appl Microbiol Biotechnol. 2015 Nov;99(22):9663-74. doi: 10.1007/s00253-015-6802-z. Epub 2015 Jul 22. PubMed PMID: 26198882.
11: Wang Y, Chen L, Li Y, Li Y, Yan M, Chen K, Hao N, Xu L. Efficient enzymatic production of rebaudioside A from stevioside. Biosci Biotechnol Biochem. 2016;80(1):67-73. doi: 10.1080/09168451.2015.1072457. Epub 2015 Aug 11. PubMed PMID: 26264414.
12: Yingkun N, Zhenyu W, Jing L, Xiuyun L, Huimin Y. Stevioside protects LPS-induced acute lung injury in mice. Inflammation. 2013 Feb;36(1):242-50. doi:
10.1007/s10753-012-9540-8. PubMed PMID: 22968433.
13: Musa A, Miao M, Zhang T, Jiang B. Biotransformation of stevioside by Leuconostoc citreum SK24.002 alternansucrase acceptor reaction. Food Chem. 2014 Mar 1;146:23-9. doi: 10.1016/j.foodchem.2013.09.010. Epub 2013 Sep 11. PubMed PMID: 24176308.
14: Wan HD, Xia YM. Enzymatic transformation of stevioside using a β-galactosidase from Sulfolobus sp. Food Funct. 2015 Oct;6(10):3291-5. doi: 10.1039/c5fo00631g. PubMed PMID: 26242384.
15: Li S, Li W, Xiao QY, Xia Y. Transglycosylation of stevioside to improve the edulcorant quality by lower substitution using cornstarch hydrolyzate and CGTase. Food Chem. 2013 Jun 1;138(2-3):2064-9. doi: 10.1016/j.foodchem.2012.10.124. Epub
2012 Nov 12. PubMed PMID: 23411344.
16: Hosseini S, Goli SA, Keramat J. Production and characterization of low-calorie orange nectar containing stevioside. J Food Sci Technol. 2015 Oct;52(10):6365-74. doi: 10.1007/s13197-015-1739-x. Epub 2015 Jan 21. PubMed PMID: 26396381; PubMed Central PMCID: PMC4573125.
17: Ye F, Yang R, Hua X, Zhao G. Adsorption characteristics of rebaudioside A and stevioside on cross-linked poly(styrene-co-divinylbenzene) macroporous resins functionalized with chloromethyl, amino and phenylboronic acid groups. Food Chem. 2014 Sep 15;159:38-46. doi: 10.1016/j.foodchem.2014.03.006. Epub 2014 Mar 12. PubMed PMID: 24767024.
18: Boonkaewwan C, Burodom A. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells. J Sci Food Agric. 2013 Dec;93(15):3820-5. doi: 10.1002/jsfa.6287. Epub 2013 Jul 25. PubMed PMID: 23794454.
19: Lu T, Xia YM. Transglycosylation specificity of glycosyl donors in transglycosylation of stevioside catalysed by cyclodextrin glucanotransferase. Food Chem. 2014 Sep 15;159:151-6. doi: 10.1016/j.foodchem.2014.03.017. Epub 2014
Mar 13. PubMed PMID: 24767038.
20: Gregersen S, Jeppesen PB, Holst JJ, Hermansen K. Antihyperglycemic effects of stevioside in type 2 diabetic subjects. Metabolism. 2004 Jan;53(1):73-6. PubMed PMID: 14681845.

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